An In-depth Technical Guide to 2-Methylphloroglucinol: Chemical Structure and Properties
An In-depth Technical Guide to 2-Methylphloroglucinol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylphloroglucinol, also known as 2,4,6-trihydroxytoluene, is a phenolic compound belonging to the phloroglucinol class of molecules. While the parent compound, phloroglucinol, and its more complex derivatives have been the subject of extensive research, 2-Methylphloroglucinol itself presents a valuable scaffold for chemical synthesis and potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of 2-Methylphloroglucinol, with a focus on presenting quantitative data in a structured format, outlining relevant experimental protocols, and visualizing key concepts.
Chemical Structure and Identification
2-Methylphloroglucinol is an aromatic organic compound characterized by a benzene ring substituted with three hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 2.
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | 2-methylbenzene-1,3,5-triol[1] |
| CAS Number | 88-03-9[2][3] |
| Molecular Formula | C₇H₈O₃[1][3] |
| Molecular Weight | 140.14 g/mol [1][3] |
| Synonyms | 2,4,6-Trihydroxytoluene, Methylphloroglucinol, Toluene-2,4,6-triol[1] |
Physicochemical Properties
The physicochemical properties of 2-Methylphloroglucinol are crucial for its handling, formulation, and potential applications. The following table summarizes the available quantitative data.
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | 313.1 °C at 760 mmHg (Predicted) | Alfa Chemistry |
| Density | 1.387 g/cm³ (Predicted) | Alfa Chemistry |
| Solubility | Soluble in water, alcohol, and ether; Insoluble in benzene.[2] | ChemicalBook |
| pKa | Not available |
Spectral Data
Spectroscopic data is essential for the identification and characterization of 2-Methylphloroglucinol.
NMR Spectroscopy
Mass Spectrometry
The NIST WebBook indicates the availability of mass spectrometry data for 2,4,6-trihydroxytoluene.[5] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).
Infrared (IR) Spectroscopy
The NIST WebBook also indicates the availability of an IR spectrum for 2,4,6-trihydroxytoluene.[5] Key expected absorptions would include a broad O-H stretching band for the hydroxyl groups and C-H stretching bands for the aromatic and methyl groups.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 2-Methylphloroglucinol is not explicitly detailed in the readily available literature. However, a general approach for the synthesis of phloroglucinol derivatives can be adapted. One common method is the Hoesch reaction, which involves the acylation of a polyhydroxybenzene. For 2-Methylphloroglucinol, a potential synthetic route could involve the methylation of phloroglucinol or the hydroxylation of a corresponding toluene derivative.
Conceptual Synthetic Workflow:
Below is a generalized workflow for the synthesis of a phloroglucinol derivative, which could be adapted for 2-Methylphloroglucinol.
Caption: A conceptual workflow for the synthesis of 2-Methylphloroglucinol.
Biological Activity and Potential Applications
While specific studies on the biological activity of 2-Methylphloroglucinol are limited, the broader class of phloroglucinols exhibits significant pharmacological properties, suggesting potential avenues of investigation for the methylated derivative.
Anti-inflammatory Activity
Phloroglucinol and its derivatives are known to possess anti-inflammatory properties. The proposed mechanism for phloroglucinol involves the regulation of the AMPK/Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular stress response and inflammation.
Generalized Anti-inflammatory Signaling Pathway of Phloroglucinols:
Caption: Generalized signaling pathway for the anti-inflammatory effects of phloroglucinols.
Antimicrobial Activity
Various phloroglucinol derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanisms of action are thought to involve the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS).
Proposed Antimicrobial Mechanism of Phloroglucinols:
Caption: Proposed mechanisms of antimicrobial action for phloroglucinol derivatives.
Experimental Protocols
Detailed experimental protocols for 2-Methylphloroglucinol are not widely published. However, standard methodologies for determining physicochemical properties and evaluating biological activities can be applied.
Determination of Melting Point
A standard capillary melting point apparatus would be used. A small, powdered sample of 2-Methylphloroglucinol would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded.
Determination of Solubility
To quantitatively determine solubility, a saturated solution of 2-Methylphloroglucinol in the solvent of interest would be prepared at a constant temperature. The concentration of the solute in the solution would then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
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Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
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Treatment: Cells are pre-treated with various concentrations of 2-Methylphloroglucinol for a specified time.
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Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
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Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
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Data Analysis: The concentration of 2-Methylphloroglucinol that inhibits NO production by 50% (IC₅₀) is calculated.
Workflow for In Vitro Anti-inflammatory Assay:
Caption: A typical workflow for an in vitro anti-inflammatory assay.
Conclusion
2-Methylphloroglucinol is a simple phloroglucinol derivative with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant body of research on the broader class of phloroglucinols, specific data for the 2-methylated analog is sparse. This guide has compiled the available information on its chemical structure, properties, and potential activities, and has provided a framework for future experimental work. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of 2-Methylphloroglucinol, which may lead to the development of novel therapeutic agents or functional materials.
References
- 1. 2-Methylphloroglucinol | C7H8O3 | CID 66606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-TRIHYDROXYTOLUENE | 88-03-9 [m.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,6-Trihydroxytoluene [webbook.nist.gov]
